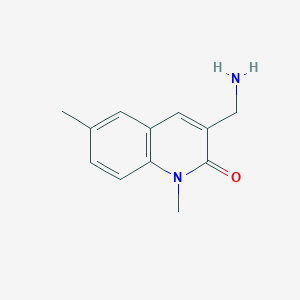

3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one

説明

3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer and Antioxidant Applications

Isoquinoline derivatives, including those related to 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one, have shown promise in anticancer research. For example, the antioxidant properties of ethoxyquin and its analogues have been extensively studied for their potential to protect polyunsaturated fatty acids in fish meal, which indirectly suggests their potential for biological antioxidative applications (A. J. de Koning, 2002). Furthermore, Danao et al. (2021) have highlighted the less known biological potentials of isoquinoline derivatives, emphasizing their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, and anti-Alzheimer’s disease activities among others, suggesting a broad spectrum of therapeutic applications (K. Danao et al., 2021).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activities

The neuroprotective, antiaddictive, and antidepressant-like properties of 1metiq, an endogenous compound related to the tetrahydroisoquinoline family, underscore the potential of quinoline derivatives in treating central nervous system disorders. This compound, present in the mammalian brain, has been implicated in complex mechanisms of neuroprotection against various neurodegenerative diseases, supporting the therapeutic potential of related quinoline compounds (L. Antkiewicz‐Michaluk et al., 2018).

Pharmacological Importance of Isoquinoline Derivatives

The pharmacological significance of isoquinoline derivatives extends beyond their traditional applications. Research has identified these compounds as possessing a variety of biological activities, including antimicrobial, antiviral, and antimalarial effects, as well as potential uses in cancer therapy and neuroprotection. This diversity of action underscores the versatility of quinoline derivatives in modern therapeutics and suggests avenues for future research into their mechanisms of action and therapeutic applications (K. Danao et al., 2021).

作用機序

Target of Action

It has been found that similar aminomethyl compounds interact with various biological targets, such as enzymes and receptors . The specific role of these targets can vary widely, depending on the biological system in which they are found.

Mode of Action

Aminomethyl groups often feature tertiary amines and are usually obtained by alkylation . This suggests that the compound might interact with its targets through mechanisms involving the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cellular metabolism .

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

Similar aminomethyl compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many chemical compounds .

特性

IUPAC Name |

3-(aminomethyl)-1,6-dimethylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-3-4-11-9(5-8)6-10(7-13)12(15)14(11)2/h3-6H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGBABXIXVWTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

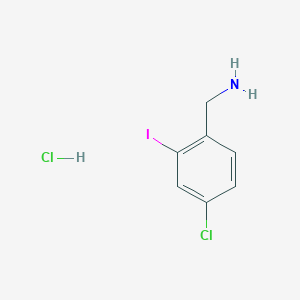

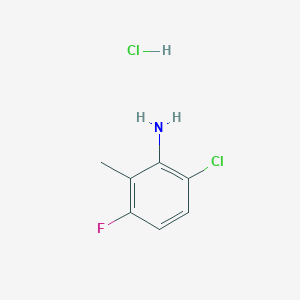

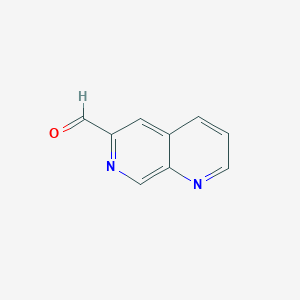

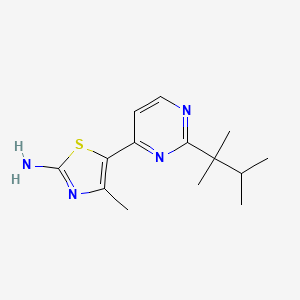

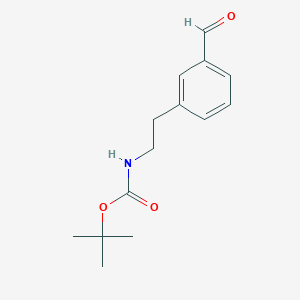

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

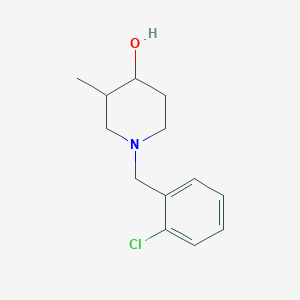

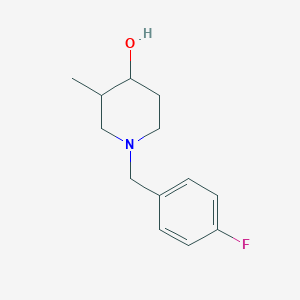

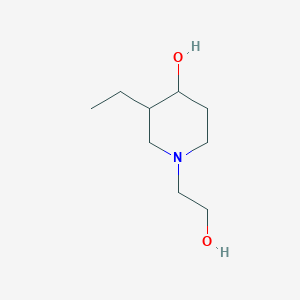

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)

![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)